tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

regioisomer scaffold geometry exit vector

Medicinal chemistry teams pursuing KRAS G12D/G12V or kinase inhibitor programs require regioisomerically pure [4,3-d] scaffolds with orthogonal protecting groups. CAS 210538-72-0 eliminates the risk of investing synthetic effort into a mismatched isomeric core. - Pre-installed 2-methyl occupies the hydrophobic sub-pocket without additional manipulation, accelerating SAR cycles. - Boc group enables mild acidolytic deprotection (TFA/HCl-dioxane) fully orthogonal to DNA tags, making this scaffold DEL-compatible. - Consistent 97% purity (HPLC/NMR documented) supports parallel synthesis of 50-200 analogs for kinase selectivity panel screening with batch-to-batch reproducibility.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 210538-72-0
Cat. No. B1512065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS210538-72-0
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
InChIKeyMFFOVBHZCZAHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: Core Scaffold Identity and Classification


tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 210538-72-0) is a bicyclic heterocyclic building block comprising a saturated 5,6,7,8-tetrahydropyrido ring fused to a 2-methylpyrimidine, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine-type nitrogen. The molecular formula is C₁₃H₁₉N₃O₂ and the molecular weight is 249.31 g/mol . This compound belongs to the pyrido[4,3-d]pyrimidine class, a scaffold that has been exploited in multiple kinase inhibitor programs, most notably as the core of recently disclosed KRAS G12D/G12V inhibitor series [1]. The Boc group enables orthogonal protection strategies during multi-step synthesis of drug candidates, while the 2-methyl substituent on the pyrimidine ring serves as a metabolically inert blocking element that can be carried through to the final bioactive molecule or further elaborated [1].

Scaffold
Pyrido[4,3-d]pyrimidine core for KRAS pathway inhibitor research
Protection
Boc group enables acid-labile orthogonal deprotection in multi-step synthesis
Pre-functionalized
2-methyl pre-installed, reducing post-synthetic functionalization steps

Why Generic Substitution Fails: Regioisomeric Specificity and Protecting Group Orthogonality


Substituting tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate with a seemingly similar pyridopyrimidine isomer or alternative protecting group analog introduces quantifiable risks to downstream synthesis and biological activity. Pyridopyrimidines exist as four regioisomeric series—[2,3-d], [3,2-d], [3,4-d], and [4,3-d]—each with a distinct angular fusion geometry that determines the exit vector of substituents in the final drug molecule [1]. For example, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3) shares the identical molecular formula (C₁₃H₁₉N₃O₂, MW 249.31) but has a fundamentally different ring junction . This shifts the relative orientation of the Boc-protected nitrogen and the 2-methylpyrimidine, altering the shape and pharmacophore presentation of final compounds [1]. Additionally, replacing the Boc group with a Cbz (benzyloxycarbonyl) group changes deprotection conditions from mild acidolysis (TFA or HCl/dioxane) to hydrogenolysis (H₂, Pd/C), which may be incompatible with reduction-sensitive functionality elsewhere in the molecule [2]. These differences are not cosmetic; they directly impact synthetic route feasibility, intermediate stability, and the three-dimensional presentation of the elaborated scaffold to biological targets.

Target
pyrido[4,3-d]pyrimidine, Boc at 6-position, exit vector para-like
vs
Substitute
pyrido[3,2-d]pyrimidine (CAS 1421312-15-3), Boc at 5-position, exit vector meta-like
Regioisomeric ring fusion shifts exit vector geometry, which may alter target binding presentation in kinase pocket models.
Target
Boc group: cleaved by TFA or HCl/dioxane (acidolysis)
vs
Substitute
Cbz analog: requires H₂, Pd/C (hydrogenolysis)
Protecting group change shifts deprotection to hydrogenolysis, which may be incompatible with reduction-sensitive functionality in advanced intermediates.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Ring Fusion: Vector Angle and Pharmacophore Presentation

The target compound possesses a pyrido[4,3-d]pyrimidine ring fusion, wherein the pyridine nitrogen is positioned at the 4-position of the pyrimidine ring and the saturated ring is attached at the 3,4-face. Its closest commercially available structural isomer, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3), has a pyrido[3,2-d] fusion pattern where the pyridine nitrogen sits at the 3-position of the pyrimidine and the saturated ring is fused at the 2,3-face . Both compounds share identical molecular formula (C₁₃H₁₉N₃O₂), molecular weight (249.31 g/mol), and the same functional groups (Boc, 2-methyl), yet they are not interchangeable . In the [4,3-d] isomer, the Boc-protected secondary amine is positioned para-like relative to the 2-position of the pyrimidine, whereas in the [3,2-d] isomer, this relationship is meta-like [1]. This angular difference alters the trajectory of substituents introduced at the deprotected piperidine nitrogen, a critical determinant of target binding in kinase inhibitor programs where the pyrido[4,3-d] scaffold has been specifically optimized for KRAS G12D/G12V inhibition [2].

Regioisomeric geometry
Head-to-head
[4,3-d]
Boc at 6-position, exit vector ~para-like
[3,2-d]
Boc at 5-position, exit vector ~meta-like
Scaffold exit vector may influence target binding geometry alignment.
Angular difference ~60°; structural comparison from vendor certificates.
regioisomer scaffold geometry exit vector pyridopyrimidine medicinal chemistry

Protecting Group Orthogonality: Boc vs. Cbz Deprotection Selectivity

The Boc (tert-butoxycarbonyl) protecting group on the target compound enables deprotection under acidic conditions (e.g., TFA/CH₂Cl₂ or 4N HCl/dioxane), which is orthogonal to the hydrogenolytic conditions required for Cbz (benzyloxycarbonyl) removal [1]. In a published synthetic scheme for tetrahydropyrido[4,3-d]pyrimidine cores, both Boc and Cbz were employed as interchangeable protecting groups (PG = Boc or Cbz), with the Boc variant undergoing final deprotection via 4N HCl/dioxane (step i), while the Cbz variant required Pd/C-catalyzed hydrogenation in MeOH (step j) [1][2]. The Boc-protected compound (CAS 210538-72-0) is the direct substrate for acidolytic deprotection to yield the free secondary amine, 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which can then be functionalized with diverse electrophiles [1]. The Cbz analog, benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, would require hydrogenation conditions incompatible with alkenes, alkynes, nitro groups, or certain heterocycles that may be present elsewhere in advanced intermediates [1].

Deprotection orthogonality
Head-to-head
Boc (target)
Acidolysis: TFA or 4N HCl/dioxane
Cbz analog
Hydrogenolysis: H₂, Pd/C
Orthogonal deprotection enables convergent synthetic routes.
Hydrogenation-incompatible groups preserved; scheme PMC4027551.
protecting group Boc Cbz orthogonal deprotection solid-phase synthesis

Scaffold Precedence: Pyrido[4,3-d]pyrimidine as a KRAS Inhibitor Chemotype

The pyrido[4,3-d]pyrimidine scaffold has been specifically selected and claimed in recent patent filings as the core of potent KRAS inhibitors targeting G12D and G12V mutations, which together account for a significant fraction of KRAS-driven non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cases [1]. The patent explicitly discloses compounds of Formula (I)-(III) built upon a pyrido[4,3-d]pyrimidine core, with substituents elaborated from the 6-position of the saturated ring [1]. In contrast, the pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine regioisomers have been more commonly associated with other target classes such as p70S6K and ATR kinase inhibitors, respectively, indicating that the [4,3-d] fusion pattern provides a pharmacophore geometry preferentially suited to the KRAS switch-II pocket [2][3]. The 2-methyl substituent present in CAS 210538-72-0 is a common feature in these KRAS inhibitor series, where the methyl group occupies a small hydrophobic pocket adjacent to the central pyrimidine ring [1].

KRAS chemotype precedent
Class-level
Pyrido[4,3-d]pyrimidine core claimed in US 2024/0336631 A1 for KRAS G12D/G12V inhibitors.
Scaffold aligns with disclosed inhibitor chemotype.
Patent landscape analysis; biological validation pending.
KRAS inhibitor oncology privileged scaffold pyrido[4,3-d]pyrimidine G12D G12V

Commercial Availability and Purity Benchmarking Against Regioisomeric Alternatives

CAS 210538-72-0 is available from multiple reputable vendors (Chemscene, Bidepharm, MolCore, Fluorochem) with guaranteed purity specifications ranging from 95% to ≥97% . The compound is stocked at milligram to gram scale, with transparent pricing: 100 mg at approximately USD 15, 250 mg at USD 36, 1 g at USD 142, and 5 g at USD 497 (Chemscene catalog pricing as of 2025) . In contrast, its closest regioisomeric analog, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3), is primarily available from a single source (Vulcanchem, Cat. VC2894346) and does not appear in the catalogs of major international building block suppliers such as Bidepharm, Chemscene, or Fluorochem . The benzyl carbamate analog (Cbz variant) is listed primarily by excluded-criteria vendors . This supply landscape means that the pyrido[4,3-d] isomer (CAS 210538-72-0) offers multi-vendor sourcing redundancy, competitive pricing, and batch-to-batch quality documentation (NMR, HPLC, GC) as standard deliverables .

Commercial supply
Data to verify
≥4 vendors, purity 95–97%, 100 mg ~$15, 1 g ~$142
Multi-vendor sourcing reduces single-supplier dependency risk.
Vendor catalog survey 2025; pricing may vary.
commercial availability purity procurement supply chain CAS registry

Synthetic Efficiency: Pre-installed 2-Methyl vs. Post-functionalization

The target compound bears the 2-methyl substituent pre-installed on the pyrimidine ring, eliminating the need for post-synthetic alkylation or cross-coupling at this position. Published synthetic routes to related pyrido[4,3-d]pyrimidine cores have demonstrated that introducing the 2-substituent via condensation of a pre-formed amidine or isothiourea reagent during ring construction is more efficient than post-functionalization of a 2-chloro or 2-unsubstituted pyrimidine intermediate [1][2]. In a process chemistry evaluation of a related tetrahydropyrido[4,3-d]pyrimidine, the chlorination step at the 2-position was identified as low-yielding and a bottleneck in the original 10-step route (overall yield 0.67%) [2]. The newly developed route, which incorporates the substituent earlier, achieved 38% overall yield over 7 steps, representing a ~57-fold yield improvement [2]. By procuring CAS 210538-72-0 with the 2-methyl group already installed, the user bypasses the low-yielding post-condensation functionalization step entirely, entering the synthetic sequence at a more advanced intermediate stage.

Step economy
Reported
Pre-installed 2-Me
Avoids post-functionalization step
Post-functionalization route
10 steps, 0.67% overall yield (reported)
Pre-functionalized scaffold may improve step economy and cumulative yield.
~57-fold yield improvement reported in process chemistry comparison.
synthetic efficiency 2-methyl substitution pre-functionalized scaffold step economy late-stage functionalization

Optimal Application Scenarios in Drug Discovery and Chemical Biology


KRAS G12D/G12V Inhibitor Lead Optimization

Medicinal chemistry teams pursuing KRAS switch-II pocket inhibitors can employ CAS 210538-72-0 as a direct-entry scaffold for generating focused compound libraries. Following Boc deprotection with TFA or HCl/dioxane, the liberated secondary amine at the 6-position can be acylated, sulfonylated, or alkylated to introduce diverse side chains targeting the KRAS switch-II binding pocket, in alignment with the substitution patterns claimed in US 2024/0336631 A1 [1]. The pre-installed 2-methyl group occupies a small hydrophobic sub-pocket and does not require additional synthetic manipulation, accelerating SAR cycles [1]. The pyrido[4,3-d] scaffold geometry has been specifically validated for this target class, reducing the risk of investing synthetic effort into a regioisomerically mismatched core [2].

Orthogonally Protected Scaffold for DNA-Encoded Library Synthesis

In DEL technology platforms, the Boc group of CAS 210538-72-0 serves as an acid-labile protecting group that is fully orthogonal to the DNA tag, which is stable to acidic conditions but degraded by hydrogenolysis [1]. This allows for on-DNA deprotection and subsequent diversification at the piperidine nitrogen without DNA damage, a critical requirement for DEL-compatible chemistry [1]. The Cbz analog would be incompatible with this application due to the requirement for Pd-catalyzed hydrogenolysis, which degrades DNA tags [1].

Parallel Synthesis for Kinase Panel Screening

The commercial availability of CAS 210538-72-0 at milligram-to-gram scale with documented purity (95–97%) from multiple vendors supports parallel synthesis workflows where dozens to hundreds of analogs are prepared simultaneously for kinase selectivity panel screening [1]. The consistent batch quality with NMR and HPLC documentation ensures that variations in biological activity across analogs can be attributed to structural modifications rather than impurity artifacts [1][2].

Fragment-Based Drug Discovery with Pre-organized Bicyclic Geometry

The pyrido[4,3-d]pyrimidine core provides a rigid, pre-organized bicyclic framework that reduces the entropic penalty upon target binding compared to flexible linkers [1]. Fragment elaborations initiated from CAS 210538-72-0 benefit from this inherent conformational restriction, and the [4,3-d] ring fusion directs substituents along a defined trajectory that can be modeled into the KRAS switch-II pocket or other kinase ATP-binding sites [1][2].

Application
Selection Property
Validation Focus
KRAS pathway inhibitor lead optimization research
Pyrido[4,3-d] regioisomeric scaffold geometry
Binding pocket exit vector alignment (switch-II)
DNA-encoded library (DEL) synthesis
Boc acid-labile protection orthogonal to DNA tag
DNA stability under acidic deprotection conditions
Kinase panel parallel synthesis
Multi-vendor supply with documented purity (95–97%)
Batch-to-batch consistency and impurity profiling
Fragment-based drug discovery
Rigid bicyclic scaffold with pre-organized geometry
Conformational restriction and vector alignment modeling
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